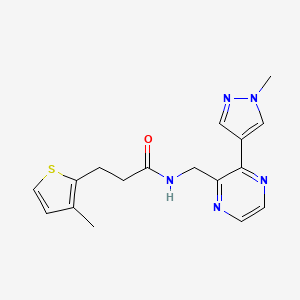
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is a useful research compound. Its molecular formula is C17H19N5OS and its molecular weight is 341.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
1. Anticancer Properties
Research has indicated that pyrazole derivatives exhibit anticancer activity. The presence of the pyrazole and pyrazine moieties in this compound suggests potential interactions with cancer cell pathways. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study highlighted the efficacy of pyrazole-based compounds in targeting specific oncogenic pathways, leading to reduced cell proliferation and increased apoptosis in various cancer cell lines .
2. Antimicrobial Activity
Compounds containing pyrazole rings are known for their antimicrobial properties. This compound has shown promise against a range of bacterial strains. In vitro studies demonstrated that similar derivatives exhibited significant antibacterial activity, likely due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
3. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Research indicates that related compounds can significantly reduce inflammation markers in animal models, suggesting a similar mechanism might be applicable for this compound .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways, leading to programmed cell death.
Study 1: Anticancer Activity
A study conducted on similar pyrazole derivatives demonstrated their ability to inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The results showed a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours .
Study 2: Antimicrobial Efficacy
In another study, derivatives with structural similarities were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating strong antimicrobial activity .
Data Tables
Propiedades
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3-(3-methylthiophen-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12-5-8-24-15(12)3-4-16(23)20-10-14-17(19-7-6-18-14)13-9-21-22(2)11-13/h5-9,11H,3-4,10H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHXSSHXUXZELH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NCC2=NC=CN=C2C3=CN(N=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














